molecular formula C26H22O7 B2568659 (Z)-6-(2-oxo-2-phenylethoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 858758-13-1

(Z)-6-(2-oxo-2-phenylethoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No. B2568659
CAS RN: 858758-13-1
M. Wt: 446.455
InChI Key: NULAYLJSIBHCGF-JJFYIABZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-6-(2-oxo-2-phenylethoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMB-8 and is synthesized through a multi-step process involving the condensation of 3,4,5-trimethoxybenzaldehyde with 2-hydroxyacetophenone, followed by cyclization and oxidation.

Scientific Research Applications

Synthesis and Investigation of Benzofuran Derivatives

Benzofuran derivatives are synthesized and studied for their various physical, chemical, and biological properties. For example, a study on the synthesis of benzofuran derivatives via a Strecker reaction highlighted their potential antioxidant activity. These compounds exhibited good DPPH radical scavenging and ferric reducing antioxidant power, indicating their utility in medicinal chemistry and as potential antioxidants (Ezzatzadeh & Hossaini, 2018).

Photocatalytic Transformations on Zinc Oxide

Another relevant study discussed the role of hydroxyl radicals and positive holes in photocatalytic transformations on ZnO, using compounds such as benzofuran derivatives as probe molecules. This research is crucial for understanding photocatalytic mechanisms and for the development of photocatalytic materials for environmental purification and energy conversion (Richard & Boule, 1995).

Epoxy Resins and Flame Retardance

In material science, benzofuran derivatives are used in the synthesis of novel epoxy resins with enhanced flame retardant properties. A study demonstrated the use of a benzofuran derivative as a reactive flame-retardant, resulting in epoxy resins with higher thermal stability and glass transition temperatures, which are significant for electronic applications (Wang & Shieh, 1998).

Luminescent Sensors for Chemical Detection

Benzofuran and its derivatives are also explored for their potential in creating luminescent sensors. A study described Zn(II)-based metal-organic frameworks derived from benzofuran-containing ligands as luminescent sensors for the selective detection of picric acid, showcasing their application in security and environmental monitoring (Wang et al., 2019).

Atmospheric Oxidation and Environmental Impacts

Research on the atmospheric oxidation of aromatic hydrocarbons, including those related to benzofuran structures, highlights the formation of various oxidized products. These studies are vital for understanding the environmental impact and fate of organic pollutants in the atmosphere (Yu, Jeffries, & Sexton, 1997).

properties

IUPAC Name

(2Z)-6-phenacyloxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O7/c1-29-23-12-16(13-24(30-2)26(23)31-3)11-22-25(28)19-10-9-18(14-21(19)33-22)32-15-20(27)17-7-5-4-6-8-17/h4-14H,15H2,1-3H3/b22-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULAYLJSIBHCGF-JJFYIABZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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